Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Executive Summary
In contemporary fragment-based drug discovery (FBDD) and medicinal chemistry, bifunctional building blocks are critical for the rapid exploration of chemical space. 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride (CAS: 1097726-37-8) represents a highly versatile, electron-deficient electrophile[1][2]. By integrating a strongly electron-withdrawing fluorine atom, a hydrogen-bond accepting pyrazole moiety, and a highly reactive sulfonyl chloride group, this compound serves as an elite precursor for synthesizing complex sulfonamides. These structural motifs are frequently deployed in the development of kinase inhibitors (such as CDK2 inhibitors) and selective receptor ligands[3][4].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols, designed specifically for drug development professionals and synthetic chemists.
Structural Deconstruction and Pharmacophoric Utility
The utility of 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride stems from its unique tri-substituted benzene core. Each functional group contributes specific physicochemical and reactive properties that dictate both its synthetic behavior and the pharmacokinetic profile of the resulting downstream drug candidates.
Structural deconstruction of the building block and its pharmacophoric contributions.
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The Fluorine Atom (C3): The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the para-positioned sulfonyl chloride, accelerating nucleophilic attack. In biological systems, this fluorine atom improves metabolic stability by blocking cytochrome P450-mediated oxidation at the C3 position.
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The Pyrazole Ring (C4): As an aromatic heterocycle, the pyrazole ring acts as a robust hydrogen-bond acceptor and participates in π−π stacking interactions within target protein binding pockets.
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The Sulfonyl Chloride Group (C1): This moiety is the primary site of reactivity, allowing for the rapid generation of sulfonamide libraries via reaction with diverse aliphatic and aromatic amines[5].
Physicochemical Profiling
Understanding the physical parameters of this building block is essential for calculating reaction stoichiometry and predicting solubility during high-throughput screening (HTS) library synthesis. The quantitative data is summarized below[6][7].
| Property | Value |
| Chemical Name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride |
| CAS Registry Number | 1097726-37-8 |
| Molecular Formula | C9H6ClFN2O2S |
| Molecular Weight | 260.67 g/mol |
| Appearance | Solid (typically off-white to pale yellow) |
| Reactivity Profile | Highly electrophilic; strictly moisture-sensitive |
| Storage Conditions | 2–8 °C (Inert atmosphere recommended) |
| GHS Classification | Acute Tox. 4 (H302/H312/H332), Skin Corr. 1B (H314) |
Mechanistic Insights: Sulfonamide Formation and Degradation
The Sulfonylation Pathway
The primary application of this compound is the synthesis of sulfonamides. The reaction proceeds via a bimolecular nucleophilic substitution-like mechanism, though it formally passes through a transient tetrahedral intermediate. The electron-withdrawing fluorine atom at C3 lowers the LUMO energy of the sulfonyl group, making it exceptionally susceptible to nucleophilic attack by amines.
Workflow and mechanistic components for sulfonamide synthesis.
Hydrolytic Degradation (The Competing Pathway)
A critical failure point in parallel synthesis is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid[6]. Atmospheric moisture acts as a competing nucleophile. Once hydrolyzed, the resulting sulfonic acid is entirely unreactive toward amines without the addition of harsh coupling reagents (e.g., SOCl₂, POCl₃) to regenerate the chloride.
Hydrolytic degradation pathway of sulfonyl chlorides upon moisture exposure.
Experimental Protocols: Self-Validating Sulfonamide Synthesis
To ensure high yields and prevent hydrolytic degradation, the following protocol establishes a self-validating system for coupling 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride with aliphatic or aromatic amines.
Reagents and Equipment
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Electrophile: 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride (1.1 equiv).
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Nucleophile: Target primary or secondary amine (1.0 equiv).
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Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 equiv).
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Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to amine).
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Equipment: Flame-dried round-bottom flask, argon/nitrogen balloon, ice bath.
Step-by-Step Methodology
Step 1: System Preparation (Causality: Moisture Exclusion) Flame-dry the reaction vessel under a vacuum and backfill with inert gas (Argon or N₂). Causality: As established in the degradation pathway, trace moisture will irreversibly convert the sulfonyl chloride into an unreactive sulfonic acid.
Step 2: Nucleophile Dissolution Dissolve the amine (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.
Step 3: Base Addition (Causality: HCl Scavenging) Add DIPEA (2.5 equiv) to the stirring solution. Causality: The reaction generates one equivalent of HCl. If un-scavenged, HCl will protonate the remaining amine nucleophile, rendering it electron-poor and halting the reaction at 50% conversion. Excess base ensures the amine remains in its active, deprotonated state.
Step 4: Temperature Control Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic. Lowering the thermal energy suppresses side reactions, such as the formation of bis-sulfonamides (if a primary amine is used) or localized solvent boiling.
Step 5: Electrophile Addition Dissolve 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10 minutes.
Step 6: Reaction Monitoring & Self-Validation Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Validation Check: At the 2-hour mark, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.
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Pass Condition: The presence of the target mass [M+H]+ and complete consumption of the starting amine mass.
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Fail Condition: If unreacted amine persists alongside the sulfonic acid mass ( [M+H]+=243.0 ), the sulfonyl chloride has hydrolyzed. Verify the anhydrous integrity of the solvent and reagents.
Step 7: Quench and Workup Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract three times with DCM. Wash the combined organic layers with 1M HCl (to remove excess DIPEA and unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 8: Purification Purify the crude residue via flash column chromatography using a gradient of Hexanes and Ethyl Acetate to yield the pure sulfonamide.
Handling, Stability, and Storage Protocols
Due to its reactive nature, 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride requires stringent handling procedures:
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Storage: Must be stored at 2–8 °C (or -20 °C for long-term storage) in a tightly sealed container under an inert atmosphere (Argon)[6].
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Handling: Weigh out the compound rapidly in a low-humidity environment or a glovebox. Allow the sealed bottle to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
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Safety: The compound is classified as Skin Corr. 1B. It causes severe skin burns and eye damage due to the release of HCl upon contact with tissue moisture. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles)[6].
References
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NextSDS. "3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride — Chemical Substance Information." NextSDS Database, 2024. [Link]
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Iyamu, Iredia D., et al. "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." National Institutes of Health (PMC), 2019.[Link]
- "US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.
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- 1. nextsds.com [nextsds.com]
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- 3. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof - Google Patents [patents.google.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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